5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide
Description
This compound features a pyran-2-carboxamide core substituted with a 4-chlorobenzyloxy group at position 5 and a 4-methoxybenzyl group at the carboxamide nitrogen. For example, substituted benzyloxy groups (e.g., 4-chlorobenzyloxy in ) are commonly employed in medicinal chemistry to modulate lipophilicity and metabolic stability . The 4-methoxybenzyl moiety, seen in pyridazinone derivatives (), is associated with receptor binding specificity (e.g., FPR1/FPR2 agonism) .
Properties
Molecular Formula |
C21H18ClNO5 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C21H18ClNO5/c1-26-17-8-4-14(5-9-17)11-23-21(25)19-10-18(24)20(13-28-19)27-12-15-2-6-16(22)7-3-15/h2-10,13H,11-12H2,1H3,(H,23,25) |
InChI Key |
UTWDXVXRKGTONT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a similar nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyloxy Derivatives ()
Compounds with benzyloxy substituents, such as 5-((4-chlorobenzyl)oxy)-2-hydroxybenzaldehyde (12c), demonstrate the influence of halogenation on synthetic yield and molecular properties. Key comparisons include:
| Compound | Yield (%) | Molecular Weight (ESI-MS m/z) |
|---|---|---|
| 5-(Benzyloxy)-2-hydroxybenzaldehyde | 53.5 | 227.1 [M+H]⁺ |
| 5-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde | 45.5 | 261.0 [M+H]⁺ |
| 5-((3-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde | 46.9 | 261.0 [M+H]⁺ |
The 4-chlorobenzyloxy group in 12c reduces synthetic yield (45.5%) compared to the non-halogenated analog (53.5%), likely due to steric or electronic effects during synthesis . This trend may extend to the target compound, where the 4-chlorobenzyloxy group could similarly impact reactivity or purification.
Pyridazinone Derivatives with Methoxybenzyl Groups ()
Pyridazin-3(2H)-one derivatives bearing 4-methoxybenzyl substituents exhibit selective receptor agonism. For example:
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist (EC₅₀ = 12 nM), while its 3-methoxybenzyl analog shows mixed FPR1/FPR2 activity .
The position of the methoxy group (para vs. meta) critically influences receptor specificity. In the target compound, the 4-methoxybenzyl group may confer similar selectivity, though the pyran core (vs. pyridazinone) could alter binding kinetics or metabolic stability.
Structural and Functional Divergences
- Core Structure: The pyran-2-carboxamide core of the target compound differs from pyridazinones () and benzaldehyde derivatives ().
- Substituent Effects: The 4-chlorobenzyloxy group increases molecular weight and lipophilicity compared to non-halogenated analogs, which may enhance membrane permeability but reduce aqueous solubility .
- Biological Implications : While highlights the role of 4-methoxybenzyl in FPR2 agonism, the carboxamide group in the target compound could introduce hydrogen-bonding interactions absent in ester or aldehyde analogs, altering receptor engagement .
Data Tables for Key Comparisons
Table 2: Receptor Specificity of Methoxybenzyl-Substituted Pyridazinones ()
| Methoxy Position | Receptor Activity | EC₅₀ (nM) |
|---|---|---|
| 4-Methoxy | FPR2-specific agonist | 12 |
| 3-Methoxy | Mixed FPR1/FPR2 agonist | 48 |
Research Findings and Implications
- Synthetic Challenges : Halogenated benzyloxy groups (e.g., 4-chloro) may lower yields due to steric hindrance or electron-withdrawing effects during etherification .
- Biological Specificity : Para-substituted methoxybenzyl groups enhance receptor selectivity, as seen in FPR2 agonism . The target compound’s 4-methoxybenzyl group may similarly drive specificity, though its pyran core requires empirical validation.
Biological Activity
5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide, identified by its CAS number 1049564-36-4, is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHClNO and a molecular weight of 399.8 g/mol. Its structure includes a pyran ring, which is significant in medicinal chemistry for various bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 399.8 g/mol |
| CAS Number | 1049564-36-4 |
Antimicrobial Activity
Research indicates that derivatives similar to 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, including neurotransmission and urea metabolism. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's . The compound's structural features may enhance its binding affinity to these enzymes, leading to effective inhibition.
Anticancer Potential
There is emerging evidence supporting the anticancer potential of the compound. Similar pyran derivatives have been studied for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). For example, certain derivatives have demonstrated IC values indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activity of 5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide likely involves interactions with specific molecular targets:
- Enzyme Binding : The compound may bind to active sites on enzymes such as AChE, inhibiting their function.
- Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways relevant to cancer proliferation and inflammation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial activity of several synthesized pyran derivatives, including compounds structurally related to the target compound. Results indicated strong inhibitory effects against multiple bacterial strains, with some derivatives showing higher potency than traditional antibiotics .
- Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that certain analogs exhibited potent cytotoxicity with IC values lower than those of established anticancer drugs, suggesting their potential as novel therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
